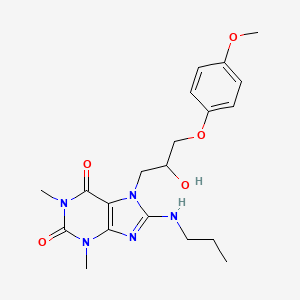

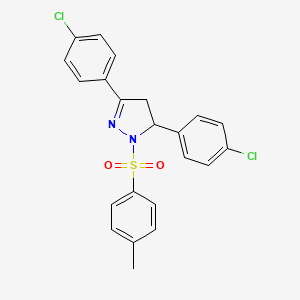

![molecular formula C20H22N2O2S B2739959 (E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide CAS No. 1006284-32-7](/img/structure/B2739959.png)

(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives are known for their various biological activities and are used in the development of new pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzo[d]thiazol derivatives are often synthesized via cycloaddition reactions .Molecular Structure Analysis

The molecular structure of this compound likely includes a benzo[d]thiazol core with various substitutions .Scientific Research Applications

Synthesis and Biological Screening

Thiazole derivatives, including those similar to the specified compound, have been extensively studied for their antimicrobial properties. For instance, a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and evaluated for their antibacterial and antifungal activities. These derivatives showed significant potential against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains, highlighting their therapeutic potential in treating microbial infections (Desai et al., 2013).

Anticancer Properties

Another research avenue for thiazole derivatives includes their evaluation as anticancer agents. Studies have synthesized and tested various thiazole compounds for their ability to inhibit cancer cell growth, with some showing promising results against specific cancer cell lines. The structural modification of the thiazole core can significantly impact the antitumor activity, offering a path for the development of new anticancer drugs (Aly et al., 2010).

Potential as Imaging Agents

Thiazole derivatives also find applications in the development of imaging agents, particularly for diseases like Alzheimer's. Radiofluorinated phenylbenzoxazole derivatives, for example, have been explored for their potential in imaging cerebral β-amyloid plaques, a hallmark of Alzheimer's disease. These compounds have shown high affinity for β-amyloid aggregates and promising results in both in vitro and in vivo studies, suggesting their utility in positron emission tomography (PET) imaging (Cui et al., 2012).

Herbicidal Activity

Research on thiazole derivatives has also extended to the agricultural sector, where certain compounds have been identified as potential herbicides. Studies have shown that some thiazole-based compounds can exhibit strong phytotoxic effects on plant shoot and root systems, offering a new approach to weed management (Araniti et al., 2014).

Future Directions

properties

IUPAC Name |

N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-5-22-18-16(24-6-2)8-7-9-17(18)25-20(22)21-19(23)15-11-10-13(3)14(4)12-15/h7-12H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXMTMXKVKFOBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=C(C=C3)C)C)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

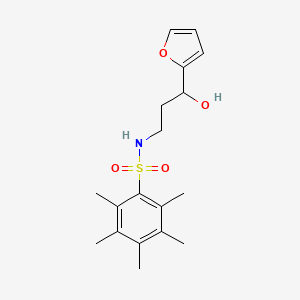

![3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2739878.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2739879.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B2739886.png)

![2-[[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2739887.png)

![2-Chloro-1-[(1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]ethanone](/img/structure/B2739889.png)

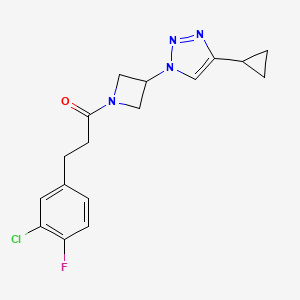

![N-methyl-N-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2739891.png)

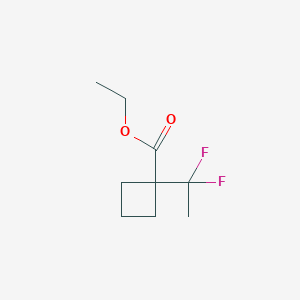

![4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid](/img/structure/B2739893.png)